4-Toluenesulfonamide-formaldehyde resin

Description

The exact mass of the compound Benzenesulfonamide, 4-methyl-, polymer with formaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

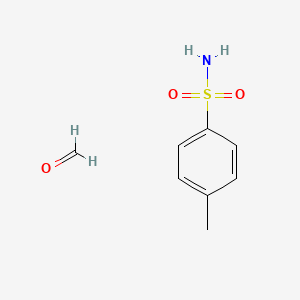

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

formaldehyde;4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQFXLJGRXZCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N.C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-71-6 | |

| Record name | Formaldehyde-p-toluenesulfonamide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25035-71-6 | |

| Record name | Santolite MS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-methyl-, polymer with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-, polymer with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Addition of Antioxidants:

Thermal degradation, often initiated by oxidation, can be inhibited by the incorporation of antioxidants.

Primary Antioxidants (Radical Scavengers): Hindered phenols are a common type of primary antioxidant that donate a hydrogen atom to peroxy radicals, thus terminating the degradation chain reaction. 3vsigmausa.com

Secondary Antioxidants (Peroxide Decomposers): Phosphites and thioesters are examples of secondary antioxidants that decompose hydroperoxides into stable, non-radical products. 3vsigmausa.com Often, a synergistic blend of primary and secondary antioxidants is used to provide comprehensive thermal stability. 3vsigmausa.com

Chemical Modification and Crosslinking:

Modifying the chemical structure of the TSFR can enhance its intrinsic stability.

Crosslinking: Increasing the crosslink density of the resin can improve its resistance to solvents, moisture, and thermal degradation. This can be achieved by adjusting the initial formulation or by incorporating crosslinking agents. mdpi.com For instance, the use of furfural (B47365) as a crosslinking agent has been shown to enhance the water resistance of lignin-phenol-formaldehyde resins by creating a denser crosslinked network. mdpi.com While specific crosslinking studies on TSFR are not readily available, this approach holds potential for improving its durability.

The following table summarizes various stabilization strategies and their mechanisms of action.

| Stabilization Strategy | Additive/Method | Mechanism of Action |

| UV Stabilization | Benzophenones, Benzotriazoles (UV Absorbers) | Absorb UV radiation and dissipate it as heat. |

| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals generated by UV exposure in a regenerative cycle. wikipedia.orgnbinno.comuvabsorber.com | |

| Oxidative Stabilization | Hindered Phenols (Primary Antioxidants) | Terminate oxidation chain reactions by donating hydrogen atoms to radicals. 3vsigmausa.com |

| Phosphites, Thioesters (Secondary Antioxidants) | Decompose hydroperoxides into stable products. 3vsigmausa.com | |

| Structural Enhancement | Crosslinking Agents (e.g., Furfural) | Increase the crosslink density of the polymer matrix, enhancing resistance to heat, moisture, and chemicals. mdpi.com |

The selection of an appropriate stabilization package depends on the specific application of the TSFR composite or multi-layered system and the anticipated environmental stressors.

Chemical Modifications and Functionalization Strategies for 4 Toluenesulfonamide Formaldehyde Resin

Covalent Grafting and Derivatization Approaches to Enhance TSFR Functionality

Covalent grafting and derivatization are powerful techniques to introduce new functional groups onto the TSFR backbone, thereby tailoring its surface properties and reactivity. These approaches can be broadly categorized into "grafting to," "grafting from," and "grafting through" methods. mdpi.compsecommunity.org

One approach involves the modification of the sulfonamide group. For instance, the secondary amine functionality within the sulfonamide motif can serve as a handle for post-polymerization modification. researchgate.netnih.gov This can be achieved through reactions like aza-Michael addition with electron-deficient alkenes, which can introduce a variety of new functionalities. researchgate.netnih.govresearchgate.net Another strategy involves the synthesis of functionalized sulfonamide monomers prior to polymerization. For example, sulfonamide-based monomers with varying electron densities can be synthesized and then polymerized, offering a route to polymers with tailored properties. nih.govmaterials-science.info

The synthesis of sulfonamides from amino acids is another promising derivatization strategy, offering a pathway to biocompatible and functional polymers. researchgate.net This method leverages the diverse side chains of amino acids to introduce a wide range of functionalities. Furthermore, the development of novel synthetic methods, such as the one-pot synthesis of sulfonamides from unactivated acids and amines, expands the possibilities for creating functionalized sulfonamide-based polymers. acs.org

Grafting polymers onto surfaces can also be achieved through the creation of self-assembled monolayers (SAMs) that initiate polymerization. mdpi.com This technique allows for controlled surface modification and the creation of well-defined polymer brushes. For example, poly(acrylamide) has been successfully grafted onto a polymeric sulfonamide-based resin, demonstrating the potential for creating materials with selective ion removal capabilities.

Co-polymerization with Alternative Monomers for Property Modulation

Co-polymerization of 4-toluenesulfonamide and formaldehyde (B43269) with other monomers is a versatile method to modulate the final properties of the resin. By incorporating different monomer units into the polymer chain, it is possible to influence characteristics such as flexibility, adhesion, and thermal stability. smolecule.comformulationbio.com

A notable example is the co-condensation of melamine (B1676169), formaldehyde, and p-toluenesulfonamide (B41071). smolecule.com This results in a thermosetting resin with high thermal stability, hardness, and chemical resistance. smolecule.com The cross-linking of melamine with formaldehyde creates a rigid three-dimensional network, while the p-toluenesulfonamide component enhances adhesion and modifies the mechanical properties. smolecule.com

The co-polymerization of TSFR with acrylic monomers, such as methyl methacrylate (B99206) (MMA), methyl acrylate (B77674) (MA), and 2-ethylhexyl acrylate (EHA), is another strategy to modify its properties. researchgate.net The incorporation of these acrylic monomers can alter the glass transition temperature and mechanical properties of the resulting copolymer. researchgate.net The ratio of the comonomers can be systematically varied to achieve the desired balance of properties. mdpi.com

Furthermore, the introduction of monomers containing reactive groups, such as 4-chloromethyl styrene (B11656) (CMS), allows for subsequent chemical modifications. researchgate.net The benzylic chlorine in CMS is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups after polymerization. researchgate.net

The table below illustrates the impact of co-polymerization on the properties of the resulting resin, drawing a parallel from the modification of a similar thermosetting resin, urea-formaldehyde (UF).

| Co-monomer/Modifier | Effect on Resin Properties | Reference |

| Nanocrystalline Cellulose (B213188) (NCC) | Increased crystallinity, mechanical strength, and water resistance. | nih.gov |

| Nanofibrillated Cellulose (CNF) | Improved dispersion, cross-linking density, thermal stability, and mechanical properties. | nih.gov |

| Tannin | Enhanced structural rigidity, improved hydrolysis stability, and reduced formaldehyde emission. | |

| Melamine | Introduced for co-polycondensation to improve performance. |

Blending of TSFR with Other Polymer Systems for Hybrid Material Development

Blending TSFR with other polymers is a cost-effective and straightforward method to develop hybrid materials with synergistic properties. dtic.mil This approach allows for the combination of the desirable characteristics of each component polymer, leading to materials with enhanced performance profiles. dtic.mil

Research has shown that TSFR can be blended with polymers such as epoxy resins and polyvinyl acetate (B1210297) (PVAc) to improve the mechanical properties of the resulting blend. smolecule.com In coatings and adhesives, TSFR acts as a modifier and adhesion promoter for both natural and synthetic resins. chemotechnique.seformulationbio.comnih.gov

The compatibility between the blended polymers is a crucial factor that determines the morphology and, consequently, the final properties of the hybrid material. dtic.mil In miscible blends, the polymers are mixed at a molecular level, resulting in a single-phase material with properties that are often an average of the individual components. dtic.mil In immiscible blends, the polymers form distinct phases, and the properties are highly dependent on the phase morphology and the interfacial adhesion between the phases. dtic.mil

The table below shows examples of TSFR blends and the resulting property enhancements.

| Polymer Blend | Property Enhancement | Reference |

| TSFR / Epoxy Resin | Improved mechanical properties. | smolecule.com |

| TSFR / Polyvinyl Acetate (PVAc) | Improved mechanical properties. | smolecule.com |

| TSFR / Nitrocellulose | Forms tough, shiny, and durable films with high gloss in nail enamels. | |

| TSFR / Phenol-Formaldehyde Resin | Used as an intensifier and plasticizer. | formulationbio.com |

Interpenetrating polymer networks (IPNs) represent a unique class of polymer blends where at least one polymer network is synthesized or cross-linked in the immediate presence of the other. e-journals.inijiset.comresearchgate.net This creates a structure where the polymer chains are physically entangled, leading to enhanced mechanical properties and thermal stability. e-journals.inijiset.com

The synthesis of IPNs involving formaldehyde-based resins has been explored to create materials with improved performance. For instance, IPNs have been prepared from acetone-formaldehyde-1,5-dihydroxynaphthalene resin, diglycidylether of bisphenol-A (DGEBA), and methyl methacrylate (MMA) monomer. e-journals.inresearchgate.net These IPNs have shown enhanced mechanical and electrical properties compared to the individual components. e-journals.in

While specific research on IPNs incorporating TSFR is limited, the principles of IPN formation with other formaldehyde resins suggest a promising avenue for modifying TSFR. By creating an IPN of TSFR with another polymer network, such as an epoxy or polyurethane network, it may be possible to achieve significant improvements in toughness, impact strength, and thermal resistance.

The compatibility of TSFR with other polymers in a blend is governed by the thermodynamics of mixing, primarily the Gibbs free energy of mixing. For two polymers to be miscible, the Gibbs free energy of mixing must be negative. This is often driven by specific interactions, such as hydrogen bonding, between the polymer chains.

The phase behavior of polymer blends can be complex, with the possibility of forming various morphologies, including dispersed particles, co-continuous phases, or phase-inverted structures. mdpi.com The final morphology depends on factors such as the composition of the blend, the processing conditions, and the kinetics of phase separation. dtic.mil

In blends of TSFR with polar polymers like epoxy resins and polyvinyl acetate, the presence of the sulfonamide group in TSFR can lead to favorable interactions, such as hydrogen bonding, which can enhance compatibility. However, the aromatic nature of TSFR may lead to immiscibility with non-polar polymers. Understanding and controlling the phase behavior is crucial for optimizing the properties of TSFR blends. dtic.mil

Introduction of Reactive Side Chains for Post-Curing Functionalization

Introducing reactive side chains into the TSFR polymer structure opens up possibilities for post-curing functionalization, allowing for further modification of the cured resin's properties. This can be achieved by incorporating monomers with reactive functional groups during the initial polymerization process or by chemically modifying the TSFR backbone after polymerization.

One strategy is to synthesize sulfonamide-based monomers that contain reactive groups, such as vinyl or epoxy functionalities. researchgate.netnih.govmaterials-science.info These monomers can then be co-polymerized with p-toluenesulfonamide and formaldehyde to introduce reactive sites along the polymer chain. These reactive side chains can then be used for subsequent cross-linking reactions or for grafting other molecules to the polymer network.

Post-polymerization modification provides another route to introduce reactive functionalities. researchgate.netnih.govresearchgate.net For example, the sulfonamide group itself can be a site for chemical modification. researchgate.netnih.gov Research has shown that the secondary amine of the sulfonamide can undergo aza-Michael addition with electron-deficient alkenes, providing a method for attaching new chemical groups. researchgate.netnih.govresearchgate.net

The introduction of protected functional groups that can be deprotected after polymerization is another elegant strategy. mdpi.com This allows for the creation of reactive sites in a controlled manner, enabling selective functionalization of the cured resin. mdpi.com

Impact of Modifier Integration on TSFR Network Properties and Performance

The addition of plasticizers, for example, can increase the flexibility and reduce the brittleness of the resin. cir-safety.org However, this often comes at the cost of reduced tensile strength and hardness. The choice of plasticizer and its concentration must be carefully considered to achieve the desired balance of properties.

Blending TSFR with other polymers can lead to significant improvements in mechanical properties. For instance, blending with epoxy resins has been shown to enhance the toughness and impact strength of the material. mdpi.comresearchgate.netstmjournals.in The morphology of the blend plays a critical role in determining the extent of this enhancement. mdpi.com

Co-polymerization with monomers like melamine can dramatically increase the thermal stability and hardness of the resin due to the formation of a highly cross-linked network. smolecule.com The incorporation of nanofillers, such as nanocrystalline cellulose, into similar amino resin systems has also been shown to improve both mechanical properties and reduce formaldehyde emissions. nih.govupm.edu.my

The table below summarizes the effects of different modifiers on the properties of amino resins, providing an indication of the potential impact on TSFR.

| Modifier Type | Modifier | Impact on Network Properties and Performance | Reference |

| Co-monomer | Melamine | Increases thermal stability and hardness. | smolecule.com |

| Tannin | Improves water resistance and reduces formaldehyde emission. | ||

| Polymer Blend | Epoxy Resin | Enhances toughness and impact strength. | mdpi.comresearchgate.netstmjournals.in |

| Polyvinyl Acetate | Improves mechanical properties. | smolecule.com | |

| Filler | Nanocrystalline Cellulose | Increases mechanical strength and water resistance. | nih.gov |

| Nanofibrillated Cellulose | Enhances thermal stability and mechanical properties. | nih.gov | |

| Plasticizer | Various | Increases flexibility, reduces brittleness. | cir-safety.org |

Degradation Pathways and Environmental Stability of 4 Toluenesulfonamide Formaldehyde Resin

Mechanisms of Thermal Degradation in TSFR Networks

The thermal stability of TSFR is a critical factor for its application in environments subjected to elevated temperatures. Degradation at high temperatures involves the breakdown of the polymer's cross-linked network, leading to the formation of lower molecular weight products and volatile compounds.

High-Temperature Decomposition Kinetics and Products

The thermal degradation of formaldehyde-based resins, such as TSFR, typically occurs in multiple stages. The initial stage, often below 220°C (493.15 K), involves the evaporation of residual moisture and the release of unreacted formaldehyde (B43269). nih.gov The primary degradation phase occurs at higher temperatures, between approximately 220°C and 330°C (493.15 K and 603.15 K), where the decomposition of methylene (B1212753) and methylene ether bridges in the polymer structure takes place. nih.gov

Studies on similar thermosetting resins, like phenol-formaldehyde (PF) and urea-formaldehyde (UF) resins, provide insights into the kinetic behavior of TSFR. The Kissinger and Flynn-Wall-Ozawa methods are commonly used to determine the activation energy (Ea) of thermal degradation from thermogravimetric analysis (TGA) data. nih.govncsu.edu For instance, the activation energy for the thermal degradation of a phenol-crotonaldehyde resin, a related thermoset, was found to be significantly higher for the cured resin (102.5 kJ/mol) compared to a cured phenol-formaldehyde resin (57.3 kJ/mol), indicating greater thermal stability. cnrs.fr The degradation of TSFR is expected to follow a complex, multi-step reaction pathway, with the activation energy varying as the degradation progresses. ias.ac.in

The primary thermal degradation products of resins containing formaldehyde and aromatic structures include carbon dioxide, carbon monoxide, oxides of nitrogen, various hydrocarbons, and water. The specific decomposition products of TSFR will be dictated by the cleavage of the sulfonamide group and the methylene linkages within the polymer matrix.

Interactive Table: Representative Thermal Degradation Data for Formaldehyde-Based Resins

| Resin Type | Degradation Stage | Temperature Range (°C) | Key Events | Activation Energy (Ea) (kJ/mol) |

| Urea-Formaldehyde (UF) | Stage 1 | < 220 | Evaporation of water, release of free formaldehyde | Not typically calculated |

| Urea-Formaldehyde (UF) | Stage 2 | 220 - 330 | Decomposition of methylene and ether bonds | ~185 - 194 |

| Phenol-Crotonaldehyde (Cured) | Main Degradation | 530 - 630 | Cleavage of methylene bridges | ~173 (First Order) |

| Phenol-Formaldehyde (Cured) | Main Degradation | Not specified | Cleavage of methylene bridges | ~57 |

Role of Cross-link Density on Thermal Stability

The thermal stability of a thermosetting resin like TSFR is intrinsically linked to its cross-link density. A higher degree of cross-linking creates a more rigid and stable network structure that requires more energy to break down. scirp.org Aromatic amines, such as the p-toluenesulfonamide (B41071) used in TSFR, contribute to high cross-linking, which generally results in enhanced thermal stability compared to networks cured with aliphatic amines. scirp.org

The introduction of modifiers or co-monomers can alter the cross-link density and, consequently, the thermal properties. For example, in urea-formaldehyde resins, the addition of modifiers can create a more stable cross-linked structure, shifting the maximum thermal degradation peak to a higher temperature. nih.gov Similarly, the curing process and the presence of catalysts or hardeners play a crucial role in achieving the final cross-link density and thermal performance of the resin. scirp.org It is expected that variations in the synthesis of TSFR that lead to a higher density of methylene bridges connecting the toluenesulfonamide units would result in a material with improved resistance to thermal degradation.

Photolytic and Oxidative Degradation Processes of TSFR (e.g., UV-induced pathways)

Exposure to environmental factors, particularly ultraviolet (UV) radiation from sunlight, can initiate degradation processes in TSFR. This photo-oxidation can lead to changes in the chemical structure, affecting the material's physical and functional properties.

Photo-oxidation Mechanisms and Molecular Transformations

Photodegradation is initiated when the polymer absorbs UV radiation, leading to the generation of excited states and the formation of free radicals. mdpi.com In the presence of oxygen, these radicals can trigger a cascade of oxidative reactions. For polymers containing aromatic structures, UV absorption can lead to the formation of hydroxyl radicals (•OH) and superoxide anion radicals (O₂•⁻), which are potent oxidizing agents. mdpi.com

These reactive species can attack the polymer backbone of TSFR, likely targeting the methylene bridges and the sulfonamide groups. This can result in chain scission, breaking of cross-links, and the formation of various photo-oxidation products. While specific studies on TSFR are not detailed in the search results, the general mechanism for polymers involves the abstraction of hydrogen atoms from the polymer chain, leading to the formation of hydroperoxides, which can further decompose into a variety of carbonyl and hydroxyl-containing compounds. mdpi.com

Influence of Environmental Factors on Photo-degradation Rate

The rate and extent of TSFR photo-degradation are significantly influenced by several environmental factors. nih.gov

Sunlight Irradiance: The intensity and spectral distribution of sunlight are primary drivers of photodegradation. nih.gov Higher UV intensity accelerates the rate of radical formation and subsequent degradation reactions. The rate is generally fastest in summer months and slowest in winter in temperate regions. nih.gov

pH: The pH of the surrounding environment can impact the degradation process. For some pollutants, the degradation rate decreases as the pH increases. mdpi.com Acidic conditions may favor the generation of certain free radicals, while alkaline conditions might inhibit degradation. mdpi.com

Presence of Other Substances: Dissolved organic carbon (DOC) in water can affect photodegradation by absorbing light or by generating reactive species that can either promote or inhibit the degradation of the target compound. nih.govnih.gov

Interactive Table: Key Environmental Factors Influencing Polymer Photodegradation

| Factor | Influence on Degradation Rate | Mechanism of Action |

| UV Irradiance | Increases | Provides the energy for bond cleavage and radical formation. nih.gov |

| Temperature | Generally Increases | Affects the kinetics of secondary degradation reactions. mdpi.com |

| pH | Varies | Can alter the surface charge of the material and influence the generation and stability of reactive oxygen species. mdpi.com |

| Dissolved Organic Carbon (DOC) | Can Increase or Decrease | Acts as a photosensitizer or as a scavenger of UV light and reactive species. nih.gov |

| Water Depth | Decreases with Depth | Attenuation of sunlight penetration reduces the available UV radiation for initiating photodegradation. nih.gov |

Hydrolytic Stability of TSFR under Various pH and Humidity Conditions

TSFR is generally considered to be practically insoluble in water. cir-safety.org However, prolonged exposure to moisture and varying pH conditions can lead to hydrolytic degradation, especially at the polymer surface.

The stability of the sulfonamide group and the methylene ether linkages within the TSFR network are of primary concern. While specific data on TSFR hydrolysis is limited, studies on related compounds can offer insights. For example, the hydrolytic stability of some peptides containing sulfonamide groups has been shown to be pH-dependent. researchgate.net In one study, a peptide showed greater stability in an acidic medium compared to neutral or alkaline environments over a multi-hour test. researchgate.net

For formaldehyde-based resins, high humidity and temperature can be detrimental. In urea-formaldehyde bonded particleboard, increasing conditioning temperature and relative humidity leads to higher formaldehyde emissions, which is indicative of hydrolytic degradation of the resin. bioenvuitm.com Similarly, for phenol-formaldehyde resin bonding, high relative humidity (e.g., 90%) can retard the bonding process at lower temperatures (e.g., 110°C), suggesting that moisture can interfere with the curing and stability of the network. usda.govresearchgate.net

Therefore, it is plausible that TSFR could undergo slow hydrolysis at the ester and ether linkages under conditions of high humidity, particularly at elevated temperatures and under acidic or alkaline conditions, which could lead to a loss of mechanical integrity over time. The hydrophobic nature of the polymer, however, likely limits the extent of bulk hydrolysis under typical environmental conditions.

Long-term Durability of TSFR in Composite and Multi-layered Material Systems

The long-term durability of 4-Toluenesulfonamide-formaldehyde resin (TSFR) in composite and multi-layered material systems is a critical factor for its application in industries requiring sustained performance over extended periods. While specific long-term aging studies on TSFR-based composites are not extensively documented in publicly available literature, the degradation behavior can be inferred from studies on analogous formaldehyde-based resins and other polymer composites. Environmental factors such as temperature, humidity, and ultraviolet (UV) radiation are the primary drivers of degradation in these systems scispace.comgoogle.com.

The stability of formaldehyde-based resins is known to be influenced by the molar ratio of the reactants and the curing process nih.gov. For instance, in urea-formaldehyde (UF) resins, a lower formaldehyde to urea (B33335) mole ratio has been shown to improve hydrolytic stability nih.gov. Similar principles may apply to TSFR, where the stoichiometry of 4-toluenesulfonamide and formaldehyde could impact the resin's resistance to environmental stressors.

Multi-layered material systems, such as laminates used in coatings or electronic substrates, face similar challenges. The adhesion between layers can be weakened by environmental cycling (e.g., changes in temperature and humidity), leading to delamination. The presence of TSFR as a component in these systems would require it to maintain its adhesive and cohesive properties under prolonged environmental exposure.

The following table provides a general overview of the potential effects of environmental factors on polymer composites, which can be considered indicative for TSFR-based systems in the absence of specific data.

| Environmental Factor | Potential Effects on Composite Material |

| UV Radiation | Photodegradation of the polymer matrix, leading to discoloration, surface cracking, and loss of mechanical strength. 3vsigmausa.com |

| Temperature | Thermal degradation, which can involve chain scission or crosslinking, altering the mechanical properties. High temperatures can accelerate other degradation processes. |

| Humidity/Moisture | Hydrolysis of the polymer matrix, plasticization (leading to reduced stiffness), and degradation of the fiber-matrix interface. researchgate.netnetzsch.com |

| Chemical Exposure | Swelling, dissolution, or chemical reaction with the polymer matrix, depending on the chemical agent. |

| Mechanical Stress | Fatigue and creep, which can be exacerbated by other environmental factors. |

Strategies for Enhancing the Degradation Resistance of TSFR

To improve the long-term durability of this compound (TSFR) and materials containing it, several strategies common to the stabilization of polymers can be employed. These strategies aim to mitigate the detrimental effects of environmental factors like UV radiation, heat, and moisture.

Advanced Applications and Performance Enhancement of 4 Toluenesulfonamide Formaldehyde Resin Systems

Role of TSFR as a Polymer Modifier in Coating Formulations

TSFR serves as a highly effective modifier in various coating systems, including nitrocellulose, vinyl, and acrylic lacquers, as well as in formulations based on polyamide and epoxy resins. guidechem.comsdlookchem.comchemicalbook.com Its primary functions are to act as a plasticizer and an intensifier, improving the physical and aesthetic properties of the final film. sdlookchem.comchemicalbook.com Its compatibility with a wide range of natural and synthetic film-forming resins makes it a versatile choice for formulators seeking to enhance coating performance. guidechem.comchemicalbook.com

TSFR is widely added to formulations like nail and vinyl lacquers to significantly improve gloss, strength, and flow. chemotechnique.sedormer.com The enhancement of these properties is directly linked to its role in the film formation process.

The formation of a continuous, uniform coating film is essential for achieving desired aesthetic and protective qualities. specialchem.com TSFR contributes to this in several ways:

Improved Coalescence: In dispersion-based coatings, film formation occurs as polymer particles coalesce upon solvent evaporation. specialchem.com As a plasticizing resin, TSFR can reduce the minimum film formation temperature (MFFT) of the system. This allows the polymer particles to fuse more effectively, minimizing voids and surface imperfections.

Surface Leveling and Flow: TSFR's ability to improve the flow of a lacquer allows the wet film to level more effectively before drying or curing. This process minimizes surface roughness, a key factor in determining the gloss of a coating. nih.gov A smoother surface leads to greater specular reflectance (the mirror-like reflection of light), which is perceived as higher gloss.

Increased Refractive Index: The incorporation of the resin can also slightly increase the refractive index of the film, further contributing to a perception of depth and gloss.

Table 1: Impact of Polymer Modifiers on Coating Film Properties

| Property | Mechanism of Action | Resulting Benefit |

|---|---|---|

| Gloss | Reduces surface roughness through improved flow and leveling; promotes better particle coalescence. | Enhanced specular reflectance, leading to a shinier, more aesthetically pleasing surface. chemotechnique.sedormer.com |

| Film Formation | Acts as a plasticizer, lowering the energy required for polymer particles to fuse into a continuous film. sdlookchem.comchemicalbook.com | Creates a more homogenous and continuous film with fewer defects, improving barrier properties. specialchem.com |

| Flow | Reduces the viscosity of the formulation in its liquid state. | Allows for smoother application and better leveling of the coating before it sets. dormer.com |

Beyond aesthetics, TSFR is employed to bolster the durability of coatings. It is used as an "intensifier" in robust systems such as those based on polyamide and epoxy resins, enhancing their protective capabilities. sdlookchem.comchemicalbook.com The resin's inherent structure contributes significantly to a coating's resilience.

Adhesion Promotion Mechanisms of TSFR in Laminated and Composite Structures

TSFR's utility as an adhesion promoter is critical in the manufacturing of laminated materials, composites, and various adhesive formulations. lookchem.comguidechem.com It is characterized by excellent adhesion and compatibility with numerous substrates, making it an effective bonding agent. lookchem.com

The effectiveness of TSFR as an adhesion promoter stems from its molecular structure, which facilitates strong interfacial interactions between different layers or materials.

Polarity and Hydrogen Bonding: The presence of the polar sulfonamide group (-SO₂NH-) allows TSFR to form hydrogen bonds with polar substrates or other polymers that contain hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH-) groups. This is particularly effective for bonding to cellulosic substrates or integrating with polymers like polyvinyl alcohol.

Broad Compatibility: TSFR is compatible with a wide array of resin families, including nitrocellulose, vinyl resins, acrylics, and polyamides. guidechem.comchemicalbook.com This allows it to function as a "tie layer" or "compatibilizer" in multi-layered structures, effectively bridging two otherwise incompatible materials by creating strong interfacial bonds with each.

Wetting and Surface Energy: By modifying the surface energy of a formulation, TSFR can improve the wetting of the adhesive or coating onto the substrate. Proper wetting is a prerequisite for establishing the intimate molecular contact necessary for strong adhesion.

These mechanisms ensure that TSFR can form durable bonds between diverse materials, enhancing the structural integrity of the final composite or laminate.

Given its strong adhesion properties, TSFR is a component in several types of industrial adhesives. It is used to enhance the bonding strength and durability of formulations designed for specific applications. lookchem.com Its ability to form strong, heat-resistant bonds makes it suitable for manufacturing laminates, plywood, and particleboard. guidechem.com

Table 2: Role of TSFR in Industrial Adhesive Formulations

| Adhesive Application | Role of TSFR | Key Benefit |

|---|---|---|

| Vinyl Lacquers | Adhesion promoter and modifier. lookchem.comchemicalbook.com | Improves bond strength to substrates and enhances film flexibility. |

| Nitrocellulose Compositions | Adhesion promoter and plasticizer. lookchem.comchemicalbook.com | Increases adhesion, particularly in applications like nail lacquers, and improves durability. |

| Polyvinyl Alcohol (PVA) Adhesives | Modifier and adhesion promoter. chemicalbook.com | Enhances bond strength and modifies rheology for better application. |

| Laminating Adhesives | Primary bonding agent or adhesion promoter. guidechem.com | Creates strong, heat-resistant, and chemical-resistant bonds between layers of different materials. |

Development of Specialized TSFR-Based Resins for High-Performance Industrial Materials

The demand for materials with superior performance in sectors like aerospace, electronics, and advanced manufacturing drives the development of specialized polymer systems. engineering.org.cnnih.gov While standard TSFR offers a broad range of benefits, research and development efforts focus on creating modified or blended TSFR systems for high-performance applications.

Strategies for enhancing thermoset resins often involve blending with other high-performance polymers or chemically modifying the resin structure to achieve specific properties. nih.gov Applying these principles to TSFR, development can proceed in two main directions:

High-Performance Blends: TSFR is blended with advanced polymers such as specialty epoxy resins, bismaleimides, or polybenzoxazines. nih.gov In these systems, TSFR can act as a toughening agent, a processing aid, or a cost-effective modifier that imparts specific desirable characteristics (e.g., improved adhesion or modified dielectric properties) without compromising the primary resin's high-performance attributes like thermal stability. chemicalbook.comnih.gov

Structural Modification: The fundamental TSFR polymer structure can be chemically altered to create new resins. This could involve incorporating other functional groups to enhance thermal stability, improve flame retardancy, or tailor its reactivity for specific curing chemistries. This approach aligns with the broader trend of designing resins with customized molecular architectures to meet the increasing demands of high-tech industries. nih.govnih.gov

These development strategies aim to leverage the core advantages of TSFR—adhesion, compatibility, and modifying capabilities—to create next-generation materials for demanding industrial applications.

Table 3: Strategies for Developing High-Performance TSFR Systems

| Development Strategy | Approach | Potential Outcome | Target Application |

|---|---|---|---|

| Polymer Blending | Incorporating TSFR into matrices of high-performance thermosets like epoxies, polyamides, or phenolic resins. sdlookchem.comchemicalbook.comnih.gov | A synergistic material with enhanced toughness, adhesion, and potentially lower cost. | High-performance composites, industrial coatings, electronic packaging. engineering.org.cnnih.gov |

| Structural Modification | Chemical alteration of the TSFR backbone or addition of new functional groups. | A novel resin with tailored properties such as higher glass transition temperature (Tg), improved thermal stability, or inherent flame retardancy. nih.govnih.gov | Aerospace components, high-frequency electronics, specialty adhesives. nih.gov |

Use in Electrical Insulators and Laminates

Formaldehyde-based resins are valued in the electrical industry for their excellent insulating properties, thermal stability, and mechanical strength. researchgate.net While specific electrical property data for pure 4-Toluenesulfonamide-formaldehyde resin is not extensively published, its role can be understood through its use in laminates and by analogy with structurally related phenol-formaldehyde (PF) resins, which are widely used in electrical components. smolecule.comresearchgate.net

TSFR is noted for its use as a binder in the manufacturing of laminates, such as paper-based or paperboard laminates. smolecule.comcir-safety.org In these applications, the resin impregnates the substrate material, which is then cured under heat and pressure to form a rigid, durable composite sheet. The resin's function is to provide excellent adhesion between the laminate layers, impart chemical resistance, and ensure structural integrity. smolecule.com

In high-performance electrical applications, related thermosets like phenol-formaldehyde resins are often reinforced to create robust insulating components. For instance, the integration of glass fibers (GF) into a PF resin matrix significantly enhances both mechanical and electrical properties. Research on GF-reinforced PF composites has shown that as the fiber content increases, there are significant improvements in key electrical insulation characteristics. researchgate.netnih.gov These properties are critical for preventing electrical arcing and ensuring the safety and functionality of electrical equipment. specialchem.com

Table 1: Illustrative Electrical Properties of Reinforced Phenol-Formaldehyde (PF) Composites (Data presented as an analogy for formaldehyde (B43269) resin systems used in electrical applications)

| Property | Reinforcement | Observation | Reference |

| Dielectric Constant | Glass Fiber (GF) | Significant improvement with increased GF content. | researchgate.net |

| Electric Breakdown Strength | Glass Fiber (GF) | Significant improvement with increased GF content. researchgate.net | researchgate.netspecialchem.com |

| Resistivity | Glass Fiber (GF) | Significant improvement with increased GF content. | researchgate.net |

These findings on related formaldehyde resins underscore the strategies used to make polymer systems suitable for demanding electrical applications, a field where TSFR's inherent binder and stability properties are valuable. smolecule.com

Application in Textile Finishing and Treatment

Formaldehyde-based resins are widely used in the textile industry as finishing agents, particularly for fabrics containing cellulose (B213188), such as cotton and cotton blends. europa.eu These resins, often referred to as textile finish resins (TFRs), are applied to impart desirable properties like dimensional stability and wrinkle resistance, often marketed as "durable press" or "permanent press" finishes. europa.eugoogle.com

The mechanism involves the cross-linking of cellulose fibers. During the curing process, the resin's reactive groups form covalent bonds with the hydroxyl groups on the cellulose molecules, creating a stable, three-dimensional network within the fabric structure. resiltextiles.comresearchgate.net This network prevents the cellulose fibers from easily sliding past one another, which is the microscopic cause of wrinkling and shrinkage. resiltextiles.com

Strategies for Improving Mechanical Performance of TSFR-Containing Materials

The intrinsic mechanical properties of this compound, which can be hard and brittle, can be significantly enhanced through strategic material design. cir-safety.org These strategies focus on either incorporating reinforcing agents into the resin matrix or chemically optimizing the polymeric network itself.

Reinforcement with Fillers and Nanomaterials

A primary method for enhancing the mechanical performance of thermosetting resins is the incorporation of fillers and nanomaterials. This approach has been well-documented for related formaldehyde-based resins like urea-formaldehyde (UF) and phenol-formaldehyde (PF), and the principles are directly applicable to TSFR systems.

Conventional Fillers: Materials like glass fibers are highly effective at improving the mechanical strength of resin composites. researchgate.net The fibers act as the primary load-bearing component, while the resin matrix transfers stress between the fibers. nih.gov Studies on glass fiber-reinforced PF composites show that increasing fiber content leads to a direct increase in tensile and flexural strength. researchgate.netnih.gov Surface treatment of the glass fibers is often employed to improve the interfacial adhesion between the fiber and the resin matrix, which is critical for effective stress transfer. nih.govnih.gov

Nanomaterials: In recent years, nanomaterials have emerged as highly efficient reinforcing agents. Nanocellulose, in its forms as nanocrystalline cellulose (NCC) and nanofibrillated cellulose (CNF), has been used to modify urea-formaldehyde resins. mdpi.comnih.gov Research shows that the addition of small quantities of nanocellulose significantly enhances the bonding strength and water resistance of the cured resin. mdpi.comnih.gov CNF, with its long-chain structure, can elevate the cross-linking density, while NCC can increase the resin's crystallinity, both of which contribute to improved mechanical performance. mdpi.com

Table 2: Research Findings on Nanocellulose-Reinforced Urea-Formaldehyde (UF) Resin (Data presented as an established strategy for analogous formaldehyde resin systems)

| Nanomaterial | Base Resin | Key Findings on Mechanical Performance | Reference |

| Nanocrystalline Cellulose (NCC) | Urea-Formaldehyde (UF) | Significantly improved dry and water-resistant bonding strengths; increased crystallinity. mdpi.com | mdpi.comnih.gov |

| Nanofibrillated Cellulose (CNF) | Urea-Formaldehyde (UF) | Significantly improved dry and water-resistant bonding strengths; enhanced cross-linking density and thermal stability. mdpi.com | mdpi.comnih.gov |

| Nanocellulose | Urea-Formaldehyde (UF) | Improved internal bond strength and modulus of rupture in manufactured boards. | nih.gov |

These reinforcement strategies provide a clear pathway for developing high-performance TSFR-based materials tailored for mechanically demanding applications.

Optimization of Cross-linking Density for Desired Mechanical Attributes

The mechanical properties of a thermoset polymer like TSFR are fundamentally dictated by the structure of its cross-linked network. By controlling the density and nature of these cross-links, attributes such as strength, stiffness, and thermal stability can be precisely tuned.

One of the most direct ways to control cross-linking density is by adjusting the molar ratio of the reactants during synthesis. researchgate.net For formaldehyde-based resins, the ratio of formaldehyde to the other monomer (in this case, 4-toluenesulfonamide) is a critical parameter. A higher formaldehyde ratio generally leads to a more densely cross-linked network, which typically increases the material's hardness and stiffness. researchgate.net However, this can also lead to increased brittleness. Therefore, optimizing this ratio is essential to achieve a balance between strength and toughness. cir-safety.org

Another strategy involves the use of different or additional cross-linking agents to modify the network structure. For example, research on lignin-phenol-formaldehyde resins has shown that incorporating furfural (B47365) as a co-crosslinking agent can facilitate the polycondensation reaction, leading to an improved degree of cross-linking. mdpi.com This modification resulted in adhesives with enhanced bond strength and water resistance. mdpi.com The principle of using alternative aldehydes or cross-linkers can be applied to TSFR systems to create novel network architectures with tailored mechanical responses. The conditions of the curing process, such as temperature and time, also play a crucial role in the final cross-linking density and must be carefully controlled. nih.gov

Integration of TSFR into Novel Polymer Composites

Beyond its use as a primary binder, this compound is frequently integrated as a functional additive into other polymer systems to create novel composites and blends. smolecule.comchemicalbook.com Its primary roles in these materials are as a plasticizer, a compatibilizer, or a property modifier that enhances adhesion, gloss, and flow. chemicalbook.comchemotechnique.se

TSFR is known to be compatible with a wide range of other polymers, a property that is crucial for its use in blends. cir-safety.org Research indicates that it can be blended with polymers such as epoxy and polyvinyl acetate (B1210297) to improve the mechanical properties of the final material. smolecule.com It is also used as an intensifier and plasticizer in polyamide and phenol-formaldehyde resin systems. chemicalbook.com

A well-known application is its use in nitrocellulose lacquers, where it acts as a plasticizing resin to improve film formation, strength, and adhesion. cir-safety.orgchemotechnique.se However, in some systems like those with cellulose acetate, TSFR can form brittle compositions, necessitating the addition of another plasticizer to achieve desired flexibility. cir-safety.org This highlights the importance of careful formulation when creating TSFR-containing composites. The integration of TSFR allows for the development of materials with a customized balance of properties, drawing on the strengths of each component in the blend.

Table 3: Role of this compound (TSFR) in Polymer Blends and Composites

| Blended Polymer | Function of TSFR | Resulting Composite Attribute | Reference |

| Polyamide | Intensifier, Plasticizer | Modified mechanical properties | chemicalbook.com |

| Epoxy Resin | Intensifier, Plasticizer | Improved mechanical properties | smolecule.comchemicalbook.com |

| Phenol-formaldehyde Resin | Intensifier, Plasticizer | Modified resin system | chemicalbook.com |

| Polyvinyl Acetate | Modifier | Improved mechanical properties | smolecule.com |

| Nitrocellulose | Plasticizing Resin, Adhesion Promoter | Improved gloss, strength, flow, and adhesion | cir-safety.orgchemotechnique.se |

| Cellulose Acetate | Modifier | Forms brittle composition; requires additional plasticizer for flexibility | cir-safety.org |

Future Research Directions and Translational Challenges in 4 Toluenesulfonamide Formaldehyde Resin Science

Innovations in Sustainable and Green Synthesis Routes for TSFR

A primary challenge in modern polymer chemistry is the development of environmentally benign synthesis processes. For TSFR, this involves moving away from petroleum-based feedstocks and harsh reaction conditions. Future research will likely focus on several key areas of innovation.

One promising avenue is the adoption of greener solvent systems. Traditional synthesis of resins often employs volatile organic compounds (VOCs) that pose environmental and health risks. Research into bio-based solvents, such as 2-methyltetrahydrofuran, 2,2,5,5-tetramethyloxolane, and pinacolone, has shown success in other polymerization systems and could be adapted for TSFR synthesis. nih.govrsc.orgresearchgate.net The use of these solvents can lead to comparable or even superior polymer properties at lower reaction temperatures. rsc.orgresearchgate.net

Another critical area is the development of catalytic systems that are more efficient and less toxic. This could involve the use of solid acid catalysts or enzyme-based catalysts, such as lipases, which have demonstrated effectiveness in polyester (B1180765) synthesis. nih.gov These biocatalysts operate under milder conditions and can offer high selectivity, reducing the formation of byproducts.

Furthermore, modifying the resin with renewable materials like waste plant proteins is a viable strategy for improving its environmental profile. mdpi.com Studies on phenol-formaldehyde resins have shown that incorporating materials like soybean meal can yield adhesives with good physical properties. mdpi.com Similar approaches could be explored for TSFR to reduce the reliance on synthetic components.

| Innovation Area | Research Focus | Potential Benefits |

| Green Solvents | Replacement of traditional VOCs with bio-derived alternatives (e.g., 2-methyltetrahydrofuran, pinacolone). nih.govrsc.org | Reduced environmental impact, improved worker safety, potentially milder reaction conditions. |

| Advanced Catalysis | Development of reusable solid acid catalysts or biocatalysts (e.g., lipases). | Increased reaction efficiency, higher selectivity, reduced waste, and milder process conditions. |

| Renewable Modifiers | Incorporation of waste-derived materials like plant proteins into the resin structure. mdpi.com | Lower cost, reduced carbon footprint, improved biodegradability. |

Development of Advanced In-Situ Characterization Techniques for Real-time Polymerization Monitoring

To optimize the synthesis of TSFR and ensure consistent product quality, it is crucial to monitor the polymerization process in real-time. Advanced in-situ characterization techniques offer a window into the reaction as it happens, a significant improvement over traditional offline analysis.

Future research should explore the application of techniques like near-infrared (NIR) spectroscopy for real-time monitoring of the chemical changes during TSFR synthesis. acs.org NIR spectroscopy can track the consumption of reactants and the formation of the polymer, allowing for precise control over the reaction endpoint and ensuring reproducible product quality. acs.org Another powerful tool is the use of DC-based cure monitoring systems, which measure the electrical resistivity of the resin. synthesites.com This technique can provide real-time information on viscosity, gelation, and the degree of cure, which is particularly valuable for thermosetting resins. synthesites.com

For more detailed mechanistic studies, techniques that monitor physical changes in the resin can be adapted. For instance, a variable bed flow reactor, which monitors resin swelling, has been used to determine coupling efficiency and aggregation in solid-phase peptide synthesis and could be applied to TSFR production. rsc.orgrsc.org These advanced monitoring tools can help to quickly identify and troubleshoot issues during synthesis, leading to more robust and efficient manufacturing processes. rsc.orgrsc.org

| Technique | Principle | Information Gained |

| Inline NIR Spectroscopy acs.org | Measures absorption of near-infrared light by the reacting mixture. | Real-time concentration of reactants and products, degree of condensation. |

| DC-based Cure Monitoring synthesites.com | Measures the electrical resistance of the resin during curing. | Viscosity, gelation point, degree of cure, glass transition temperature. |

| Variable Bed Flow Reactor rsc.orgrsc.org | Monitors changes in resin bed volume (swelling/contraction). | Reaction kinetics, coupling efficiency, on-resin aggregation. |

Multiscale Computational Modeling for Predicting TSFR Properties and Performance

Computational modeling is becoming an indispensable tool in materials science for accelerating the design and development of new polymers. Multiscale modeling, which connects phenomena across different length and time scales, holds immense potential for TSFR science.

At the quantum mechanical level, density functional theory (DFT) can be used to investigate the reaction mechanisms of TSFR formation and the electronic structure of the monomers. At the atomistic level, molecular dynamics (MD) simulations can predict the bulk properties of the resin, such as its glass transition temperature, mechanical strength, and compatibility with other materials. researchgate.net These simulations can also provide insights into the crosslinking process and the final network structure. researchgate.net

By integrating these molecular-level models with continuum-level approaches like the finite element method (FEM), researchers can predict the macroscopic performance of TSFR in its final application, for instance, the durability of a coating or the adhesive strength of a bond. researchgate.net This predictive capability can significantly reduce the number of experiments needed, saving time and resources. sintef.com Furthermore, data-driven models and machine learning algorithms can be coupled with these physics-based simulations to create "digital twins" of the manufacturing process, allowing for real-time optimization and control. youtube.com

Exploration of Bio-based Feedstocks and Renewable Alternatives for TSFR Components

The synthesis of TSFR traditionally relies on p-toluenesulfonamide (B41071) and formaldehyde (B43269), both of which are derived from petrochemical sources. nih.gov A major thrust of future research will be the replacement of these components with renewable, bio-based alternatives.

Lignin, a complex polymer found in wood and a major byproduct of the paper industry, is a promising renewable substitute for phenol (B47542) in phenolic resins and could potentially be adapted to replace the toluene-derived portion of TSFR. nih.govmdpi.comupmbiochemicals.com Lignin's aromatic structure makes it a suitable candidate, though its lower reactivity often requires chemical modification to improve its performance in resin synthesis. nih.gov Other potential bio-based phenol substitutes include tannin, cardanol, and gallic acid. nih.gov

For formaldehyde, which is a known hazardous chemical, several bio-based alternatives are being investigated. These include hydroxymethylfurfural (HMF), furfural (B47365), and glyoxal, which can be derived from the dehydration of sugars. nih.govresearchgate.net The main challenge lies in matching the high reactivity and low cost of formaldehyde. nih.gov The development of efficient processes to produce these bio-based aldehydes and to incorporate them into the TSFR structure is a key area for future research.

| TSFR Component | Conventional Source | Potential Bio-based Alternatives | Source of Alternative |

| Toluene Sulfonamide | Toluene (from petroleum) wur.nl | Lignin, Tannin, Cardanol nih.govupmbiochemicals.com | Lignocellulosic biomass, tree bark, cashew nut shell liquid nih.govmdpi.com |

| Formaldehyde | Methane/Methanol (from petroleum) nih.gov | Hydroxymethylfurfural (HMF), Furfural, Glyoxal nih.govresearchgate.net | Sugars (from biomass) researchgate.net |

Design of Smart and Responsive TSFR-Based Materials for Emerging Technologies

Beyond being a passive structural material, the TSFR of the future could be designed to be "smart" or "responsive," meaning it can change its properties in a controlled way in response to external stimuli. jchemrev.comswan.ac.uk This opens up a wide range of possibilities for advanced applications.

By incorporating specific functional groups into the polymer backbone, TSFR-based materials could be made responsive to changes in temperature, pH, light, or electric fields. jchemrev.comswan.ac.uk For example, a temperature-responsive TSFR could be used to create a "smart" adhesive that bonds or debonds on demand with a change in temperature. A pH-responsive TSFR could be used in controlled-release applications, where a substance is released only when the surrounding pH reaches a certain level. nih.gov

The development of these smart materials will require a deep understanding of structure-property relationships, which can be aided by the computational models discussed earlier. The integration of TSFR with other materials, such as in composites or nanocomposites, could also be used to impart novel functionalities. researchgate.net Research in this area could lead to the use of TSFR in emerging technologies like soft robotics, sensors, and biomedical devices. swan.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-Toluenesulfonamide-formaldehyde resin, and how do reaction parameters influence resin properties?

- Methodological Answer: Synthesis typically involves a stepwise condensation reaction between 4-toluenesulfonamide and formaldehyde under controlled pH and temperature. Key parameters include the molar ratio of reactants (e.g., formaldehyde excess to drive cross-linking), reaction time, and catalyst type (acidic or alkaline). For example, alkaline conditions may favor initial hydroxymethylation, while acidic conditions promote cross-linking. Characterization via FTIR and NMR can track methylol intermediate formation and resin maturation .

Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this compound?

- Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹ and methylene bridges at 1450–1500 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, resolves cross-linking density by quantifying methylene (-CH₂-) and aromatic carbons. Thermal analysis (TGA/DSC) complements structural data by assessing decomposition temperatures and curing behavior .

Q. How do current safety assessments evaluate the biocompatibility of this compound in cosmetic applications?

- Methodological Answer: Safety assessments prioritize residual formaldehyde quantification via HPLC or colorimetric assays (e.g., acetylacetone method). Patch testing (e.g., 10% resin in petrolatum) evaluates allergenic potential, while cytotoxicity assays (e.g., MTT on human keratinocytes) assess biocompatibility. Regulatory frameworks like the Cosmetic Ingredient Review (CIR) mandate thresholds for free formaldehyde (<0.1%) to mitigate sensitization risks .

Advanced Research Questions

Q. How can researchers optimize the cross-linking density of this compound to enhance its mechanical stability without compromising biocompatibility?

- Methodological Answer: Cross-linking density is modulated by varying formaldehyde stoichiometry (1.5:1 to 2.5:1 molar ratio to 4-toluenesulfonamide) and curing temperature (80–120°C). Dynamic mechanical analysis (DMA) quantifies storage modulus (G') to correlate cross-linking with rigidity. To minimize residual formaldehyde, post-synthesis treatments like vacuum distillation or scavengers (e.g., urea) are employed. Biocompatibility is validated via ISO 10993-5 cytotoxicity testing .

Q. What methodologies are recommended to resolve discrepancies in thermal stability data reported for this compound across different studies?

- Methodological Answer: Discrepancies often arise from inconsistent curing protocols or impurity levels. Standardized thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–600°C) with controlled sample preparation (e.g., pre-drying at 50°C for 24 hours) reduces variability. Comparative studies should report resin aging conditions (humidity, UV exposure) and residual solvent content via GC-MS to isolate degradation pathways .

Q. What strategies can be employed to integrate this compound into composite materials while maintaining its functional integrity?

- Methodological Answer: Composite integration requires compatibility testing with matrices (e.g., epoxy, cellulose). Surface modification via plasma treatment or silane coupling agents improves resin-matrix adhesion. Mechanical performance is evaluated via tensile testing (ASTM D638) and fracture toughness (ASTM D5045). For biomedical composites, leaching studies (ISO 10993-12) ensure no bioactive residues compromise functionality .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the resin’s solubility in polar solvents?

- Methodological Answer: Solubility discrepancies may stem from variations in resin maturation (e.g., degree of polymerization). Systematic solubility testing in solvents (e.g., DMSO, acetone, water) at controlled temperatures (25°C vs. 60°C) with gel permeation chromatography (GPC) to determine molecular weight distributions can clarify trends. Cross-referencing with Hansen solubility parameters (HSPs) identifies solvent-resin affinity .

Analytical Workflows

Q. What advanced chromatographic methods are suitable for quantifying residual monomers in this compound?

- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) separates residual 4-toluenesulfonamide and formaldehyde derivatives. For formaldehyde, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by LC-MS/MS enhances sensitivity (LOQ < 0.01 ppm). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Cross-Disciplinary Applications

Q. How can the resin’s adhesive properties be tailored for biomedical applications such as drug delivery systems?

- Methodological Answer: Functionalization with polyethylene glycol (PEG) side chains enhances hydrophilicity and drug-loading capacity. In vitro release studies (e.g., Franz diffusion cells) under physiological pH (7.4) and temperature (37°C) validate controlled release kinetics. Cytocompatibility is assessed via co-culture with fibroblasts (ISO 10993-5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.